SB-414796
Description
Properties
CAS No. |
264262-71-7 |
|---|---|
Molecular Formula |
C29H36N4O4S |
Molecular Weight |
536.69 |
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-((1r,4r)-4-(2-(7-(methylsulfonyl)-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexyl)benzamide |
InChI |
InChI=1S/C29H36N4O4S/c1-20-30-28(32-37-20)24-4-3-5-25(18-24)29(34)31-26-9-6-21(7-10-26)12-15-33-16-13-22-8-11-27(38(2,35)36)19-23(22)14-17-33/h3-5,8,11,18-19,21,26H,6-7,9-10,12-17H2,1-2H3,(H,31,34)/t21-,26- |
InChI Key |
ZHQUFEJLPBTKSM-WVPZODRTSA-N |
SMILES |
CS(C1=CC2=C(CCN(CC[C@H]3CC[C@H](NC(C4=CC=CC(C5=NOC(C)=N5)=C4)=O)CC3)CC2)C=C1)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-414796; SB 414796; SB414796; |
Origin of Product |
United States |
Preclinical Discovery and Initial Characterization of Sb 414796
Design and Synthetic Methodologies
The design and synthesis of SB-414796 were part of broader efforts to develop potent and selective dopamine (B1211576) D3 receptor antagonists. This involved exploring different chemical scaffolds and optimizing their structures to enhance binding affinity and selectivity.
Chemical Scaffolding and Analog Synthesis Approaches
The development of this compound built upon structure-activity relationship (SAR) information obtained from previously reported series of potent and selective D3 receptor antagonists, particularly those based on 2,3,4,5-tetrahydro-1H-3-benzazepine and 2,3-dihydro-1H-isoindoline scaffolds. Analog synthesis approaches involved modifying these core structures, including the preparation of 7-sulfonyloxy- and 7-sulfonylbenzazepines. The benzazepine scaffold is a key structural element that was explored and optimized during the discovery process.
Structure-Activity Relationship (SAR) Analysis for Dopamine D3 Receptor Affinity and Selectivity
SAR analysis was crucial in guiding the synthesis of analogs to improve affinity and selectivity for the D3 receptor over other receptors, particularly the D2 receptor, due to the high sequence homology between D2 and D3 receptors within their transmembrane helices. Modifications were made to various parts of the molecule to understand their impact on receptor binding and selectivity. For instance, systematic structural modifications and replacement of functional groups, such as the cyclohexyl ethyl linker, the amide, and the sulfone substitution on the benzazepine ring system, were explored based on molecular modeling. Replacing the sulfone with an oxazole (B20620) and the amido cyclohexylethyl linker with a thio-linked triazole in related series demonstrated improvements in affinity and selectivity.
In Vitro Receptor Binding and Functional Assays
In vitro studies were essential for quantitatively assessing the binding affinity and functional activity of this compound at dopamine receptors.
Quantitative Assessment of Dopamine D3 Receptor Binding Affinity
This compound has been characterized as a potent dopamine D3 receptor antagonist with a reported Ki value of 4 nM for the D3 receptor. This indicates a high binding affinity for the D3 subtype.
Receptor Selectivity Profiling Across Dopamine D1, D2, and D4 Receptor Subtypes
Selectivity profiling is critical to ensure that a compound's effects are primarily mediated through the target receptor. This compound demonstrates selectivity for the D3 receptor over the D2 receptor, with a reported Ki value of 400 nM for the D2 receptor. This represents a significant selectivity margin (100-fold) for D3 over D2. While specific quantitative data for D1 and D4 receptor selectivity for this compound were not as readily available in the search results as for D2, the focus on developing selective D3 antagonists generally involves profiling against other dopamine receptor subtypes (D1, D2, D4, D5) due to their structural and functional similarities. The goal is to achieve high selectivity over D1 and D2 receptors, which are also involved in various CNS functions and are targets of existing medications.
In Vitro Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D3 | 4 nM |
| Dopamine D2 | 400 nM |
Determination of Functional Antagonism at Dopamine D3 Receptors via Cell-Based Assays
Functional antagonism of this compound at dopamine D3 receptors has been characterized using cell-based assays. These assays typically employ cell lines, such as CHO-K1 cells, engineered to express the human dopamine D3 receptor. eurofinsdiscovery.com The functional activity of dopamine receptors, which are G protein-coupled receptors (GPCRs), can be assessed by measuring downstream signaling events. eurofinsdiscovery.com D2-like receptors, including the D3 receptor, primarily inhibit adenylate cyclase activity via coupling to Gi/Go proteins. eurofinsdiscovery.com
Cell-based functional assays, such as those measuring the recruitment of β-arrestin, are utilized to determine the antagonist properties of compounds like this compound. eurofinsdiscovery.com In these assays, activation of the GPCR by an agonist triggers the recruitment of β-arrestin, which can be detected through various methods, such as enzyme complementation. eurofinsdiscovery.com An antagonist like this compound would inhibit the agonist-induced recruitment of β-arrestin, demonstrating its functional blocking effect at the D3 receptor.
This compound has been reported as a potent and selective dopamine D3 receptor antagonist. nih.govmedchemexpress.com Its affinity for the D3 receptor has been reported with a Ki value of 4 nM, demonstrating high binding potency. nih.govmedchemexpress.com Selectivity over the D2 receptor is also a key characteristic, with a reported Ki value of 400 nM for D2, indicating a significant preference for D3 receptors (100-fold selectivity). nih.govmedchemexpress.com This selective functional potency as a D3 receptor antagonist has been similarly observed in functional assays. nih.gov Furthermore, this compound has demonstrated high selectivity (greater than 100-fold) against a broad panel of over 60 other receptors and ion channels. nih.gov
Evaluation of Ligand Bias and Receptor Coupling
Ligand bias, also referred to as functional selectivity, describes the ability of a ligand to differentially activate certain signaling pathways downstream of a receptor compared to others. nih.govnih.govbiomolther.orgmdpi.com This concept is particularly relevant for GPCRs, which can couple to multiple intracellular signaling proteins, such as G proteins and β-arrestins. eurofinsdiscovery.comnih.govbiomolther.orgmdpi.com Different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of specific signaling cascades. biomolther.orgmdpi.com
While the provided information specifically highlights this compound as a D3 receptor antagonist and mentions its coupling to Gi/Go proteins as a D2-like receptor, detailed data specifically on the evaluation of ligand bias for this compound across different signaling pathways (e.g., comparing G protein coupling vs. β-arrestin recruitment) is not explicitly available in the search results. However, the general principles of ligand bias evaluation involve comparing the efficacy and potency of a ligand in multiple functional assays that measure different downstream signaling events. biomolther.org This allows for the determination of bias factors or profiles that quantify the ligand's preference for certain pathways. biomolther.org
The coupling of D2-like receptors, including D3, to Gi/Go proteins typically leads to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. eurofinsdiscovery.com Functional assays measuring these events, in addition to β-arrestin recruitment, would be necessary for a comprehensive assessment of ligand bias for this compound at the D3 receptor.
In Vivo Preclinical Pharmacological Characterization
In vivo preclinical pharmacological characterization is crucial for understanding the behavior of a compound within a living organism, including its absorption, distribution, metabolism, and excretion (pharmacokinetics) as well as its pharmacological effects (pharmacodynamics). porsolt.comwuxibiology.com Studies in rodent models are commonly used in this phase of drug discovery. porsolt.comwuxibiology.comcruknbc.org
Brain Penetration and Distribution Studies in Rodent Models
Assessing the ability of a compound to cross the blood-brain barrier (BBB) and its distribution within the brain is essential for centrally acting drugs like dopamine receptor antagonists. nih.govmedchemexpress.comjci.orgnih.govmdpi.com The BBB is a highly selective barrier that protects the brain from substances in the blood. nih.govmdpi.com
This compound has been reported to cross the blood-brain barrier and is orally active. medchemexpress.commedchemexpress.com Studies evaluating brain penetration and distribution typically involve administering the compound to rodents and measuring its concentration in brain tissue and plasma at various time points using analytical techniques such as LC-MS. nih.govnih.gov The ratio of brain concentration to plasma concentration (brain/plasma ratio) is often used as an indicator of brain penetration. nih.govnih.gov
While specific quantitative data on the brain penetration and distribution kinetics of this compound in rodents are not detailed in the provided snippets, the affirmation that it does cross the BBB indicates that measurable concentrations are achieved in brain tissue following systemic administration. medchemexpress.commedchemexpress.com Factors influencing brain penetration can include lipophilicity, molecular weight, and interaction with efflux transporters like P-glycoprotein. jci.org
Microdialysis Studies on Neurotransmitter Release Modulation in Specific Brain Regions
Microdialysis is a valuable in vivo technique used to measure the extracellular concentrations of neurotransmitters and other substances in specific brain regions of awake or anesthetized animals. researchgate.netrutgers.eduunc.eduuni-stuttgart.de This technique involves implanting a small probe into a brain area of interest, through which artificial cerebrospinal fluid is perfused. Neurotransmitters from the extracellular space diffuse across a semipermeable membrane at the tip of the probe and are collected in the perfusate for analysis. researchgate.netrutgers.eduuni-stuttgart.de
Microdialysis studies are instrumental in understanding how pharmacological agents modulate neurotransmitter release dynamics in target brain areas. researchgate.netrutgers.eduunc.eduuni-stuttgart.decanterbury.ac.nz
Effects on Dopamine Release Dynamics
Dopamine release is a key aspect of dopaminergic neurotransmission and is involved in various brain functions, including motor control, reward, and motivation. unc.eduuni-stuttgart.de Microdialysis studies can assess how compounds like this compound affect both tonic (baseline) and phasic (stimulated) dopamine release. unc.edu
While this compound is a dopamine D3 receptor antagonist, its direct effects on dopamine release dynamics via microdialysis are not extensively detailed in the provided search results. However, studies on other selective D3 receptor antagonists have investigated their impact on dopamine levels in various brain regions. researchgate.netunc.edu Modulation of dopamine release can be complex and may vary depending on the specific brain region and the experimental conditions.
Influence on Acetylcholine (B1216132) Extracellular Levels in Cortical Areas
Studies using in vivo microdialysis have investigated the influence of selective dopamine D3 receptor antagonists, including this compound, on extracellular acetylcholine (ACh) levels in cortical areas, such as the medial prefrontal cortex (mPFC). nih.govresearchgate.netbac-lac.gc.ca
Systemic administration of selective dopamine D3 receptor antagonists, including this compound, has been shown to produce a significant increase in extracellular levels of acetylcholine in the rat medial prefrontal cortex compared to vehicle-treated animals. nih.govresearchgate.net This increase in ACh levels was found to be associated with increasing extracellular concentrations of the antagonists themselves in the mPFC. nih.govresearchgate.net
These findings suggest a modulation of cortical cholinergic function mediated through a dopamine D3 receptor mechanism. nih.govresearchgate.net The observed increase in acetylcholine levels in the cortex following D3 receptor antagonism indicates a potential interaction between the dopaminergic and cholinergic systems in this brain region. nih.govresearchgate.netbac-lac.gc.ca
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9828617 |
| Dopamine | 681 |
| Acetylcholine | 187 |
Data Tables
Neurobiological Mechanisms of Action Mediated by Sb 414796
Molecular and Cellular Mechanisms of D3 Receptor Antagonism
Dopamine (B1211576) receptors are G protein-coupled receptors (GPCRs) that modulate neuronal activity through various intracellular signaling pathways. canterbury.ac.nznih.gov D2-like receptors, including the D3 subtype, are typically coupled to Gi/o proteins. medchemexpress.comnih.govthermofisher.combiorxiv.org
Downstream Signaling Pathway Perturbations
The primary downstream effect of D2-like receptor activation is the inhibition of adenylyl cyclase (AC) activity. medchemexpress.comnih.govthermofisher.com This inhibition leads to a decrease in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comnih.gov Reduced cAMP levels, in turn, diminish the activity of protein kinase A (PKA), a key enzyme involved in phosphorylating various intracellular targets, including ion channels, enzymes, and transcription factors. medchemexpress.comnih.gov
As a D3 receptor antagonist, SB-414796 blocks the binding of dopamine to the D3 receptor, thereby preventing the Gi/o protein-mediated inhibition of adenylyl cyclase. This antagonism is expected to lead to increased or normalized adenylyl cyclase activity and subsequent elevation of intracellular cAMP levels, counteracting the inhibitory effects typically associated with D3 receptor activation. medchemexpress.comnih.gov
Beyond the canonical AC-cAMP-PKA pathway, D2-like receptors, including D3 receptors, can also signal through alternative pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway. biorxiv.org Activation of Akt can influence the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which plays a role in various cellular processes. biorxiv.org Research suggests that D3 receptor blockade can inhibit the diminution of mTOR phosphorylation (activation) in certain brain regions, indicating an impact on this alternative signaling cascade. biorxiv.org
Regulation of Gene Expression Profiles Associated with D3 Receptor Activity
Dopamine receptor signaling, particularly through the modulation of PKA activity, can influence the phosphorylation of transcription factors, thereby regulating gene expression. medchemexpress.com Changes in intracellular cAMP levels and PKA activity, induced by D3 receptor antagonism, can alter the transcription of genes that are under the regulatory control of these signaling molecules. While specific gene expression profiles directly modulated by this compound are not extensively detailed in the provided context, studies on D3 receptor function indicate that changes in D3 receptor expression levels, particularly in limbic regions like the nucleus accumbens, can be associated with altered behavioral states. nih.govpsu.edunih.gov For instance, increased D3 receptor mRNA expression has been observed in the nucleus accumbens in the context of cocaine exposure. nih.govpsu.edunih.gov Antagonism of D3 receptors by compounds like this compound could potentially normalize or alter the expression of genes influenced by this receptor subtype, although further research is needed to fully elucidate these specific gene regulatory effects.
Modulation of Neural Circuitry and Functional Connectivity
The D3 receptor is predominantly localized in limbic areas of the brain, including the ventral striatum (nucleus accumbens), amygdala, hippocampus, and cortex, regions crucial for cognitive, emotional, and motivational functions. thermofisher.comnih.govnih.govnih.govfrontiersin.org By antagonizing D3 receptors in these areas, this compound can modulate the activity and connectivity of neural circuits involved in these processes.
Electrophysiological Effects on Dopaminergic Neuron Activity in Midbrain Nuclei
The mesolimbic dopamine system originates in the ventral tegmental area (VTA) and projects to limbic forebrain regions, including the nucleus accumbens. nih.govnih.govwikipedia.org The substantia nigra pars compacta (SNc) is another midbrain nucleus containing dopaminergic neurons that project to the striatum. mdpi.combiorxiv.org Both VTA and SNc neuron activity is modulated by dopamine receptors. wikipedia.orgbiorxiv.orgpitt.edu
Impact on Synaptic Plasticity in Limbic Brain Regions
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory, particularly in limbic regions like the hippocampus and amygdala. upenn.edure-origin.comnih.govnih.gov Excitatory synaptic transmission, primarily mediated by glutamate, and its plasticity are crucial for memory formation. nih.gov
Dopamine signaling, through its various receptor subtypes, can modulate synaptic plasticity. Given the localization of D3 receptors in limbic areas involved in learning and memory, this compound's antagonism of these receptors is likely to impact synaptic plasticity in these regions. While direct studies on this compound's effects on synaptic plasticity are not explicitly detailed, research on the role of D3 receptors in conditions like addiction, which involve altered synaptic plasticity in limbic circuits, suggests that D3 receptor blockade can influence these processes. nih.govpsu.edunih.govnih.gov For example, D3 receptor antagonists have been shown to affect behaviors associated with altered plasticity in reward pathways. nih.govpsu.edunih.govnih.gov Further research is needed to precisely characterize the impact of this compound on specific forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in relevant limbic structures.
Behavioral Pharmacology and Neurophysiological Impact of Sb 414796 in Animal Models
Effects on Reward-Related Behaviors
Research indicates that SB-414796 can modulate behaviors driven by rewarding stimuli. This includes effects on learned associations with rewarding environments and the motivation to seek reinforcing substances. nih.govpsu.edu
Conditioned Place Preference (CPP) is a widely used paradigm in animal models to assess the rewarding effects of stimuli, including drugs of abuse. It relies on the principle of Pavlovian conditioning, where a neutral environment is paired with a rewarding stimulus, leading the animal to develop a preference for that environment. nih.govomnitech-usa.comwikipedia.org Studies have shown that selective dopamine (B1211576) D3 receptor antagonists, including this compound, can attenuate the expression of conditioned place preference induced by substances such as cocaine and nicotine. nih.gov This suggests that this compound interferes with the learned association between the environment and the rewarding effects of these drugs. nih.gov
Self-administration paradigms involve training animals to perform an action, such as pressing a lever, to receive a reinforcing stimulus, often a drug. This models the voluntary drug-taking behavior observed in addiction. Selective dopamine D3 receptor antagonists, such as SB-277011A (a compound with similar properties to this compound), have been shown to affect self-administration behavior. While some studies indicate that these antagonists may not alter self-administration under low fixed-ratio schedules of reinforcement, their effects can be observed in other aspects of motivated behavior related to drug seeking. nih.gov The precise modulation of self-administration by this compound specifically would require direct investigation using this compound.
Cue-induced reinstatement is a model used to study relapse, where re-exposure to cues previously associated with a reward triggers a return to seeking that reward after a period of abstinence. nih.govuthscsa.edufrontiersin.org Selective dopamine D3 receptor antagonists, including this compound and SB-277011A, have demonstrated the ability to decrease cue-induced reinstatement of drug-seeking behavior in animal models. nih.govpsu.edunih.gov This effect has been observed in paradigms involving cocaine-associated cues, where the antagonist reduced responding at a previously drug-paired lever triggered by the cues. nih.gov This suggests a role for D3 receptors in the learned associations that drive relapse behavior. nih.gov
Modulation of Self-Administration Behaviors for Reinforcing Stimuli
Investigations in Models of Cognitive Function and Deficits
Beyond reward pathways, research has also explored the potential influence of dopamine D3 receptor antagonists on cognitive processes in animal models. nih.gov Cognitive function encompasses a range of abilities, including attention, learning, and memory. cornell.edukoreascience.krnih.govnih.gov
Attentional processes involve the ability to focus on relevant stimuli and ignore distractions. Dopamine pathways, particularly those involving the prefrontal cortex, are known to play a role in attention. nih.govnih.gov While direct studies specifically detailing the influence of this compound on attentional processes in animal models were not extensively found, research on selective D3 receptor antagonists suggests a possible role of D3 receptors in the modulation of attentional processes, particularly in areas like the medial prefrontal cortex. nih.gov Animal models of attention deficit often involve assessing behaviors related to response rate, distractibility, and the switching of attention. nih.gov
Learning and memory are fundamental cognitive functions often assessed in animal models using various paradigms such as mazes (e.g., Morris water maze, T-maze) and object recognition tasks. koreascience.krnih.govnih.govphcogj.comneurofit.com These models can be used to investigate the effects of compounds on memory acquisition, consolidation, and retrieval. nih.gov While the direct effects of this compound on specific learning and memory paradigms were not prominently detailed in the search results, the involvement of D3 receptors in brain regions associated with working memory and cognitive function, such as the medial prefrontal cortex, suggests a potential, though not yet fully characterized, influence of selective D3 antagonists in these areas. nih.govcornell.edu
Exploration in Models of Impulsivity
Research into the behavioral effects of this compound in animal models has explored its potential relevance to conditions characterized by altered impulsivity, particularly in the context of substance abuse and addiction. The dopamine D₃ receptor is predominantly localized in limbic regions of the brain, such as the nucleus accumbens, which are critically involved in reward and reinforcement behaviors karger.compsu.edu. This localization has led to the hypothesis that D₃ receptors play a significant role in drug dependence and addiction psu.edu.
Studies utilizing selective D₃ receptor antagonists, including this compound, have provided evidence supporting this role in animal models of addiction karger.compsu.edutypeset.io. For instance, this compound has been shown to block the expression of the conditioned place preference response to cocaine in male rats, suggesting a potential role in mitigating cue-induced relapse in drug-seeking behavior acs.org. Furthermore, selective D₃ receptor antagonists like this compound have been indicated to play an important role in drug-induced reward, drug-taking, and cue-, drug-, and stress-induced reinstatement of drug-seeking behavior in preclinical animal studies psu.edutypeset.io. While direct studies specifically labeling the behavioral outcome as "impulsivity" in standard paradigms like the 5-choice serial reaction time task (5-CSRTT) for this compound are not explicitly detailed in the provided information, the established link between D₃ receptor antagonism and the modulation of reward-related behaviors and relapse in addiction models suggests an impact on aspects of impulsive-like behavior associated with substance use disorders karger.compsu.edufrontiersin.orgnih.gov.
Differentiation from Dopamine D2 Receptor Antagonism in Behavioral Phenotypes
A key aspect of the pharmacological profile of this compound is its selectivity for the dopamine D₃ receptor over the dopamine D₂ receptor acs.orgacs.org. This selectivity is crucial for understanding its behavioral effects and differentiating them from those of typical antipsychotic agents, which primarily exert their effects through D₂ receptor blockade and are often associated with significant motor side effects acs.orgjrmds.in.
Absence of Catalepsy Induction
One significant point of differentiation between this compound and many dopamine D₂ receptor antagonists is its low propensity for inducing catalepsy in animal models medchemexpress.comcanterbury.ac.nzresearchgate.net. Catalepsy, a state characterized by the maintenance of imposed postures, is a common extrapyramidal side effect associated with D₂ receptor blockade by typical antipsychotics like haloperidol (B65202) jrmds.indntb.gov.ua. The lack of catalepsy induction by this compound highlights its distinct pharmacological profile and suggests a reduced likelihood of causing motor deficits often seen with non-selective or D₂-preferring dopamine receptor antagonists jrmds.inmedchemexpress.comcanterbury.ac.nzresearchgate.net. Studies have shown that selective dopamine D₃ receptor antagonists, including this compound, have little or no cataleptic effect in rats canterbury.ac.nzresearchgate.net.
Sb 414796 As a Research Tool and Its Contributions to Dopamine D3 Receptor Research
Validation of Dopamine (B1211576) D3 Receptors as Modulatory Targets in Preclinical Disease Models
The development and application of selective D3 receptor antagonists like SB-414796 have been crucial in validating the D3 receptor as a potential therapeutic target in various preclinical models of disease. The selective pharmacological blockade offered by such compounds allows researchers to probe the functional consequences of D3 receptor activation or inhibition in complex biological systems.
Confirmation of D3 Receptor Mediation through Genetic Approaches (e.g., D3 receptor-knockout models)
Pharmacological studies utilizing selective D3 antagonists like this compound are often complemented by genetic approaches, such as studies in D3 receptor-knockout mice. By comparing the effects of this compound in wild-type animals versus those lacking the D3 receptor, researchers can confirm that the observed behavioral or physiological effects are indeed mediated specifically through the D3 receptor. For instance, studies investigating the effects of D3 antagonists on behaviors related to addiction have utilized D3 receptor-knockout mice to confirm the D3 receptor-mediated nature of these effects. nih.gov The absence of an effect of the antagonist in knockout animals provides strong evidence for the involvement of the D3 receptor.
Elucidation of Specific D3 Receptor Contributions Versus D2 Receptor Overlap
A significant challenge in dopamine receptor research is distinguishing the roles of D3 receptors from those of D2 receptors, given their structural homology and sometimes overlapping expression patterns. researchgate.netnih.gov Selective antagonists like this compound, with their marked preference for D3 over D2 receptors, have been instrumental in addressing this challenge. medchemexpress.comdntb.gov.uaacs.orgnih.gov By using this compound, researchers can block D3 receptors while largely sparing D2 receptors, thereby isolating the functional consequences of D3 receptor activity. This has allowed for a better understanding of the distinct contributions of D3 receptors to various behaviors and neural circuits, helping to differentiate them from the more widely expressed D2 receptors. Studies comparing the effects of selective D3 antagonists with those of D2-preferring or non-selective antagonists have been crucial in this regard.
Comparative Studies with Other Selective D3 Receptor Antagonists and Agonists
Comparative studies are essential for characterizing the pharmacological profile of a research tool like this compound and understanding its place among other ligands targeting the D3 receptor.
Benchmarking Against Prototypic Compounds (e.g., SB-277011A, NGB-2904)
This compound has been benchmarked against other established selective D3 receptor antagonists, such as SB-277011A and NGB-2904. These comparisons help to assess its potency, selectivity, and efficacy relative to other compounds in the field.
SB-277011A is another widely used selective D3 receptor antagonist, known for its high affinity and selectivity for D3 receptors over D2 receptors and other targets. tocris.comwikipedia.orgmedchemexpress.com Studies have directly compared the effects of this compound and SB-277011A in various preclinical models, including those related to addiction and neuropsychiatric disorders. nih.govnih.govresearchgate.netnih.govnih.govpsu.edu These comparisons have often shown similar effects, reinforcing the role of D3 receptor blockade in mediating these outcomes. For example, both SB-277011A and this compound have been shown to increase extracellular acetylcholine (B1216132) levels in the rat medial prefrontal cortex, suggesting a common mechanism of action related to cortical cholinergic function. researchgate.netnih.gov Both compounds have also demonstrated efficacy in blocking the expression of conditioned place preference induced by drugs of abuse like cocaine. acs.orgnih.govnih.govpsu.edu
NGB-2904 is another potent and selective D3 receptor antagonist that has been used in comparative studies. tocris.comuni-freiburg.de Like SB-277011A and this compound, NGB-2904 has shown effects in animal models relevant to addiction, such as attenuating cocaine's rewarding effects and inhibiting relapse to drug-seeking behavior. tocris.com Comparisons between these compounds help to solidify the understanding of the therapeutic potential of D3 receptor antagonism.
The following table summarizes some reported binding affinities for these antagonists:
| Compound | Target | Ki (nM) | Selectivity (vs D2) | Source |
| This compound | D3 | 4 | 100-fold | medchemexpress.comacs.orgnih.gov |
| This compound | D2 | 400 | - | medchemexpress.com |
| SB-277011A | D3 | 1.4 - 8.0 | 80-100-fold | researchgate.nettocris.comwikipedia.orgmedchemexpress.com |
| NGB-2904 | D3 | 1.4 | >150-fold | tocris.comuni-freiburg.de |
| NGB-2904 | D2 | 217 | - | tocris.com |
Note: Ki values and selectivity ratios can vary depending on the specific assay conditions and source.
Contrasting Effects with Dopamine D3 Receptor Agonists (e.g., CJ-1639)
Comparing the effects of this compound (an antagonist) with those of D3 receptor agonists, such as CJ-1639, provides further insight into the functional role of the D3 receptor. While antagonists block the effects of endogenous dopamine at the D3 receptor, agonists activate it. Contrasting the outcomes of administering this compound versus a D3 agonist like CJ-1639 in preclinical models helps to delineate the physiological consequences of inhibiting versus activating D3 receptors.
CJ-1639 is described as a potent and highly selective dopamine D3 receptor full agonist. researchgate.net Studies with CJ-1639 have explored the effects of D3 receptor activation on various behaviors. By observing opposing or differential effects between this compound and CJ-1639, researchers can infer the specific functions mediated by D3 receptor activity. For instance, if this compound blocks a certain behavior, and CJ-1639 promotes it, this strengthens the evidence that the behavior is modulated by D3 receptor signaling.
Impact on Drug Discovery Methodologies and Future Compound Design
The research conducted with this compound and other selective D3 receptor ligands has significantly impacted drug discovery methodologies aimed at targeting the D3 receptor. The detailed characterization of this compound's binding profile, selectivity, and in vivo effects has provided valuable structure-activity relationship (SAR) information. acs.orgnih.gov This information has guided the design and synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgacs.org
The challenges encountered in developing highly selective D3 ligands, particularly in differentiating them from D2 ligands, have also driven the refinement of screening assays and computational modeling techniques. scielo.bracs.org The success achieved with compounds like this compound has validated the feasibility of developing selective D3 ligands and has encouraged further exploration of the D3 receptor as a therapeutic target for conditions such as addiction, schizophrenia, and other neuropsychiatric disorders. acs.orgnih.govnih.govfrontiersin.org The knowledge gained from studies with this compound continues to inform the rational design of next-generation D3 receptor-targeted therapeutics.
Informing Bioisosteric Replacements for Novel D3 Scaffolds
The structure of this compound has served as a foundation and inspiration for the design of novel D3 receptor ligands through the strategic application of bioisosteric replacements. Medicinal chemistry research beginning with compounds like SB-277011A and this compound identified certain structural elements, such as the cyclohexyl ethyl linker, the amide group, and the sulfone substitution on the benzazepine ring system of this compound, as areas for potential modification to improve properties like metabolic stability and selectivity wikipedia.org.
Systematic structural modifications and the replacement of these functional groups with isosteric moieties have led to the discovery of new series of molecules with improved characteristics wikipedia.org. For instance, in some novel series, the sulfone group present in this compound was replaced with an oxazole (B20620) ring. This bioisosteric exchange surprisingly resulted in compounds exhibiting increased affinity at D3 receptors and enhanced selectivity over both D2 receptors and the hERG channel, an important consideration for reducing potential cardiac liabilities sigmaaldrich.com. This highlights how insights gained from the structure-activity relationship of this compound directly informed the successful implementation of bioisosteric strategies to generate novel and improved D3R ligands sigmaaldrich.com.
Furthermore, the amide linker and the cyclohexyl ethyl linker in the structure of this compound have also been targets for bioisosteric replacement, such as their substitution with a thio-linked triazole in certain novel series wikipedia.org. The observation that an oxazole replacement for the amide appears to provide optimal D3 binding suggests that the amide moiety in the original scaffold likely contributes to important hydrogen bonding interactions at the receptor binding site wikipedia.org. These findings, derived from studying analogs of this compound, provide crucial information for the rational design of future D3R ligands by guiding the selection of appropriate bioisosteric replacements to maintain or enhance favorable interactions with the receptor.
This compound has also been utilized computationally to inform the search for bioisosteric replacements. In case studies employing computational tools like Spark, the 2D structure of this compound has been used as a reference compound to identify alternative chemical scaffolds that are biologically equivalent to the benzazepine moiety wikipedia.org. This application demonstrates how this compound's structure is leveraged in computational approaches to explore novel chemical space and identify potential bioisosteric replacements for key fragments, thereby informing the design of entirely new D3 ligand scaffolds wikipedia.org.
Advanced Research Methodologies and Future Prospects for Sb 414796 Studies
Application of Optogenetic and Chemogenetic Approaches to Dissect D3 Receptor Circuitry
Optogenetics and chemogenetics are powerful tools for manipulating the activity of specific neuronal populations and dissecting their roles within neural circuits frontiersin.orgpressbooks.pubnih.gov. Optogenetics uses light-sensitive proteins (opsins) to control neuronal firing with high temporal precision, while chemogenetics employs engineered receptors activated by specific inert ligands, offering a less invasive approach for longer-term manipulations frontiersin.orgpressbooks.pub.
While direct studies explicitly detailing the application of optogenetics and chemogenetics with SB-414796 were not prominently found in the search results, the broader application of these techniques to study D3 receptor-expressing neurons and related circuits is well-established frontiersin.org. For instance, optogenetics has been used to activate neurons expressing D3 receptors (Drd3) in specific brain regions, like the olfactory tubercle (OT), to investigate their role in behaviors such as depression frontiersin.org. Chemogenetic approaches, such as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), are also widely used to control neuronal activity pressbooks.pubnih.gov.
The integration of this compound with these techniques holds significant promise. By selectively blocking D3 receptors using this compound while simultaneously activating or inhibiting specific D3-expressing neuronal populations or their connected circuits using opto- or chemogenetics, researchers can precisely determine the contribution of D3 receptor activity within defined pathways to specific behaviors or physiological processes. This allows for a more nuanced understanding of how D3 receptor blockade by compounds like this compound exerts its effects at the circuit level.
High-Resolution Neuroimaging Techniques for Mapping D3 Receptor Distribution and Ligand Occupancy
Neuroimaging techniques, particularly Positron Emission Tomography (PET), are crucial for visualizing and quantifying receptor distribution and ligand occupancy in the living brain centerhealthyminds.orgplos.org. While the distribution of D3 receptors is known to be concentrated in limbic areas like the nucleus accumbens, olfactory bulb, and islands of Calleja, with lower levels in other regions like the cortex and thalamus, high-resolution imaging provides detailed spatial information nih.govplos.orgfrontiersin.org.
Radiotracers with high affinity for D2/D3 receptors, such as [F-18]Fallypride and [C-11]FLB 457, are used in PET studies to assess receptor binding centerhealthyminds.orgplos.org. These techniques can be applied to study the occupancy of D3 receptors by antagonists like this compound in vivo. By measuring the displacement of a radiolabeled ligand by increasing doses of this compound, researchers can determine the extent to which this compound binds to and occupies D3 receptors in different brain regions. This is essential for understanding the pharmacokinetics and pharmacodynamics of this compound and correlating receptor occupancy with behavioral or physiological outcomes.
For example, PET studies using [C-11]FLB 457 have been used to quantify D2/D3 receptor binding in extrastriatal regions and assess the occupancy by ligands like pramipexole (B1678040) plos.org. Similar methodologies can be applied to this compound to precisely map its binding profile and occupancy in various brain regions, providing valuable data on its target engagement in living subjects.
| Neuroimaging Technique | Application to D3 Receptor Studies | Relevant Information from Search |
| PET | Mapping D3 receptor distribution, quantifying ligand occupancy centerhealthyminds.orgplos.org | Use of [F-18]Fallypride and [C-11]FLB 457 for D2/D3 imaging centerhealthyminds.orgplos.org. |
Exploration of Allosteric Modulation of Dopamine (B1211576) D3 Receptors and this compound's Role
Allosteric modulation involves ligands binding to a site distinct from the orthosteric binding site (where the primary neurotransmitter or drug binds) to alter the receptor's conformation and functional properties mdpi.com. Exploring the allosteric modulation of D3 receptors is an active area of research nih.gov. While this compound is characterized as an orthosteric antagonist, understanding allosteric sites on the D3 receptor could provide new avenues for drug discovery and offer insights into the complex pharmacology of D3 receptors.
Research into D3 receptor function has included investigations into allosteric modulation nih.gov. Although this compound is not described as an allosteric modulator, studies on allosteric sites and modulators can inform future research directions for compounds targeting D3 receptors. Understanding how allosteric ligands interact with the receptor, potentially in the presence of orthosteric ligands like this compound, could reveal more intricate mechanisms of D3 receptor regulation. This could lead to the development of novel D3 receptor-targeted probes or therapeutic agents that act via allosteric sites, potentially offering different pharmacological profiles compared to orthosteric antagonists.
Development of Next-Generation D3 Receptor-Targeting Research Probes Based on this compound's Structural Insights
The structural features of selective D3 receptor ligands, including this compound, provide valuable insights for the design and synthesis of next-generation research probes mdpi.comacs.org. This compound's chemical structure, characterized by a benzamide (B126) core and a substituted benzazepine moiety, contributes to its potency and selectivity for the D3 receptor medkoo.comresearchgate.net.
Structure-activity relationship (SAR) studies based on compounds like this compound have been instrumental in identifying key molecular determinants for high affinity and selectivity towards the D3 receptor over the highly homologous D2 receptor mdpi.comacs.orgacs.org. The resolution of the crystal structure of the human D3 receptor has further provided essential hints for rational drug design frontiersin.org.
Q & A
Q. What is the molecular target and mechanism of action of SB-414796, and how is this determined experimentally?
To identify this compound's molecular target, researchers typically employ competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP accumulation or calcium flux). Mechanism elucidation involves dose-response curves to calculate IC₅₀/EC₅₀ values and kinetic studies to assess binding reversibility. Structural validation via NMR or X-ray crystallography confirms target engagement. Ensure assays include appropriate controls (e.g., vehicle and reference compounds) to distinguish specific vs. nonspecific effects.
Q. What in vitro assays are standard for evaluating this compound's pharmacological activity?
Common assays include:
- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) for kinetic parameter determination.
- Cell-based assays (e.g., reporter gene systems, viability assays) to assess functional responses.
- Selectivity panels using related enzymes/receptors to identify off-target effects. Standardize protocols by adhering to guidelines for buffer composition, incubation times, and temperature control. Report results with statistical significance (p-values) and effect sizes .
Q. How should this compound be characterized to ensure purity and structural identity in experimental studies?
Characterization involves:
- Purity analysis : HPLC/LC-MS with ≥95% purity threshold.
- Structural confirmation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis.
- Batch consistency : Include certificate of analysis (CoA) for each lot. For novel derivatives, provide full synthetic routes and spectral data in supplementary materials.
Advanced Research Questions
Q. How can researchers optimize experimental protocols for this compound's in vitro assays to minimize variability?
Key strategies:
- Parameter optimization : Titrate DMSO concentrations (≤0.1% v/v) to avoid solvent interference.
- Control frameworks : Use plate-based controls (positive/negative) and internal standards (e.g., reference inhibitors).
- Replication : Perform triplicate runs across independent experiments; apply statistical power analysis to determine sample size.
- Data normalization : Express results as fold-change relative to baseline or percent inhibition .
Q. What methodological approaches address contradictory data in this compound studies (e.g., divergent IC₅₀ values across publications)?
Resolve contradictions through:
- Comparative meta-analysis : Tabulate experimental variables (e.g., assay pH, cell lines, incubation times) from conflicting studies (Example Table 1).
- Cross-validation : Replicate critical experiments under standardized conditions.
- Statistical interrogation : Apply ANOVA or mixed-effects models to identify confounding variables. Prioritize studies adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Table 1 : Example Comparative Analysis of this compound IC₅₀ Values
| Study | Assay Type | Cell Line | IC₅₀ (nM) | pH | Reference |
|---|---|---|---|---|---|
| A | cAMP | HEK293 | 12 ± 2 | 7.4 | |
| B | Calcium | CHO | 45 ± 8 | 7.2 |
Q. What strategies improve the determination of this compound's selectivity across structurally related targets?
- Broad-spectrum profiling : Use panels of 100+ kinases, GPCRs, or ion channels.
- Structural modeling : Perform molecular docking to predict off-target interactions.
- Functional counter-screens : Test this compound against homologs (e.g., mutant receptors) to isolate binding determinants. Report selectivity ratios (IC₅₀ target/IC₅₀ off-target) and use heatmaps for visual clarity.
Q. How should pharmacokinetic (PK) data for this compound be integrated into pharmacodynamic (PD) models?
- Compartmental modeling : Use software like NONMEM or Phoenix WinNonlin to correlate plasma concentration-time profiles (PK) with target occupancy (PD).
- Parameter estimation : Derive kₒₙ/kₒff rates from SPR or bio-layer interferometry. Validate models with in vivo efficacy data (e.g., dose-dependent response in animal models).
Guidelines for Methodological Rigor
- Data reporting : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility.
- Contradiction analysis : Apply dialectical frameworks to identify principal vs. secondary contradictions in datasets, prioritizing variables with the greatest mechanistic influence.
- Ethical compliance : Document institutional review board (IRB) approvals for studies involving human-derived samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
